(3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid (3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13814900
InChI: InChI=1S/C25H23BN2O4/c1-2-32-24(29)23-22(26(30)31)18-28(27-23)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,30-31H,2H2,1H3
SMILES: B(C1=CN(N=C1C(=O)OCC)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O
Molecular Formula: C25H23BN2O4
Molecular Weight: 426.3 g/mol

(3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid

CAS No.:

Cat. No.: VC13814900

Molecular Formula: C25H23BN2O4

Molecular Weight: 426.3 g/mol

* For research use only. Not for human or veterinary use.

(3-(Ethoxycarbonyl)-1-trityl-1H-pyrazol-4-yl)boronic acid -

Specification

Molecular Formula C25H23BN2O4
Molecular Weight 426.3 g/mol
IUPAC Name (3-ethoxycarbonyl-1-tritylpyrazol-4-yl)boronic acid
Standard InChI InChI=1S/C25H23BN2O4/c1-2-32-24(29)23-22(26(30)31)18-28(27-23)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,30-31H,2H2,1H3
Standard InChI Key LUQDTZNRQWTGFF-UHFFFAOYSA-N
SMILES B(C1=CN(N=C1C(=O)OCC)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O
Canonical SMILES B(C1=CN(N=C1C(=O)OCC)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure is defined by a pyrazole ring substituted at the 1-position with a trityl group, at the 3-position with an ethoxycarbonyl group, and at the 4-position with a boronic acid group. This arrangement confers steric bulk and electronic diversity, making it suitable for selective coupling reactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₅H₂₃BN₂O₄
Molecular Weight426.27 g/mol
CAS Number2828444-94-4
SMILES NotationCCOC(=O)c1nn(cc1B(O)O)...
Purity95%

Physicochemical Characteristics

  • Solubility: Limited solubility in polar solvents due to the hydrophobic trityl group; soluble in dichloromethane or tetrahydrofuran.

  • Stability: Sensitive to moisture; requires storage at -20°C under inert gas .

  • Reactivity: The boronic acid group participates in palladium-catalyzed cross-couplings, while the trityl group can be removed under acidic conditions for further functionalization.

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound is likely synthesized through sequential functionalization of a pyrazole core:

  • Trityl Protection: Reaction of 1H-pyrazole with trityl chloride to protect the nitrogen.

  • Ethoxycarbonyl Introduction: Esterification at the 3-position using ethyl chloroformate.

  • Boronation: Lithiation at the 4-position followed by treatment with a boronating agent (e.g., triisopropyl borate).

Manufacturing Standards

Suppliers such as Ambeed and Combi-Blocks adhere to Good Manufacturing Practices (GMP), ensuring batch-to-batch consistency . Quality control includes:

  • HPLC Analysis: To verify ≥95% purity .

  • Spectroscopic Validation: NMR (¹H, ¹³C) and IR spectra for structural confirmation .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s boronic acid group facilitates its use in Suzuki-Miyaura couplings, a cornerstone of aryl-aryl bond formation in drug synthesis. For example, it could serve as a building block for kinase inhibitors or antiviral agents.

Material Science

The trityl group’s steric bulk may aid in designing metal-organic frameworks (MOFs) with tailored porosity for gas storage applications.

ParameterRecommendationSource
Storage Temperature-20°C (dry ice transport)
HandlingUse in fume hood with PPE
SupplierPack SizePriceAvailability
Aaron Chemicals100 mg$267Global Stock
Ambeed250 mg$428On Demand

Regulatory and Legal Considerations

Compliance Frameworks

  • PRTR-1 (Japan): Registers the compound as a chemical requiring emission monitoring .

  • REACH (EU): Compliance ensured through supplier certifications .

Future Research Directions

  • Protected Boronic Acids: Exploring alternative protective groups to enhance solubility.

  • Catalytic Applications: Investigating use in asymmetric catalysis.

  • Biotherapeutic Conjugates: Functionalizing antibodies or peptides via boronic acid-mediated linkages.

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